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  • Product: 2-(2-Aminophenyl)sulfanylethanol
  • CAS: 77474-06-7

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(2-Aminophenyl)sulfanylethanol

A Technical Whitepaper for Structural Chemists and Drug Development Professionals Executive Summary & Chemical Context In modern drug development and coordination chemistry, the precise three-dimensional arrangement of f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Structural Chemists and Drug Development Professionals

Executive Summary & Chemical Context

In modern drug development and coordination chemistry, the precise three-dimensional arrangement of functional groups dictates both the biological efficacy and the solid-state stability of a compound. 2-(2-Aminophenyl)sulfanylethanol (APSE) [CAS: 77474-06-7][1] is a highly versatile N,S,O-donor ligand. Structurally, it features a rigid aniline ring coupled via a thioether linkage to a highly flexible aliphatic ethanol arm.

As a Senior Application Scientist, I approach the crystallographic characterization of APSE not merely as a data-collection exercise, but as a critical pathway to understanding its supramolecular behavior. The structural dichotomy between its planar aromatic system and its flexible sp³-hybridized chain introduces significant conformational degrees of freedom. Determining its exact single-crystal structure is essential for mapping the hydrogen-bonding networks that govern its solubility, bioavailability, and polymorphic stability.

Crystal Engineering and Supramolecular Synthons

The solid-state packing of APSE is governed by a delicate competition between strong classical hydrogen bonds and weaker dispersive interactions, a foundational concept in the field of crystal engineering[2].

  • Primary Synthons (Strong Hydrogen Bonding): The hydroxyl (-OH) and primary amine (-NH2) groups act as potent hydrogen-bond donors and acceptors. During crystallization, these groups typically drive the formation of robust O-H···N and N-H···O networks, assembling the molecules into 1D chains or 2D sheets.

  • Secondary Interactions (Weak Dispersive Forces): The thioether sulfur serves as a soft, weak hydrogen-bond acceptor (e.g., N-H···S or C-H···S). Concurrently, the aromatic aniline rings engage in offset π-π stacking.

The Causality of Packing: Why does this matter for drug development? The specific conformation the flexible ethanol arm adopts to maximize these intermolecular contacts directly determines the lattice energy. A higher lattice energy typically correlates with lower aqueous solubility—a critical parameter for active pharmaceutical ingredients (APIs).

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Below is the step-by-step methodology for isolating and characterizing APSE, complete with the mechanistic causality behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 50 mg of highly purified APSE in a minimal volume of a polar protic solvent (e.g., dichloromethane). Place this solution in an inner glass vial. House this inner vial within a larger, sealed outer vial containing a volatile antisolvent (e.g., hexanes). Allow the system to equilibrate undisturbed at ambient temperature for 3–7 days.

  • Causality: APSE possesses a highly flexible aliphatic chain. Rapid crystallization methods (like rotary evaporation) force the molecules into the lattice too quickly, trapping the ethanol arm in higher-energy, disordered conformations. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, allowing the molecules the time required to adopt their lowest-energy conformation and form a highly ordered, defect-free crystal lattice.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Uniform extinction of birefringence upon rotation confirms the integrity of a single-crystal domain, validating the sample for X-ray mounting.

Step 2: Cryogenic Data Collection
  • Protocol: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Transfer the loop immediately to a diffractometer equipped with a cold nitrogen stream set to 100 K. Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

  • Causality: Cryocooling to 100 K drastically reduces the thermal motion of the atoms. If data were collected at room temperature, the thermal vibration (Debye-Waller factors) of the flexible terminal -OH group would smear its electron density. Cryocooling is mechanically necessary to accurately locate the hydrogen atoms in the difference Fourier map, which is the only way to definitively map the supramolecular hydrogen-bonding network.

  • Validation Checkpoint: Evaluate the unmerged internal agreement factor ( Rint​ ). An Rint​ value of < 0.05 statistically validates that the collected reflections are highly redundant and reliable before proceeding to the mathematical solution phase.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing algorithms. Refine the structural model using full-matrix least-squares on F². Hydrogen atoms on heteroatoms (N, O) must be located from the difference Fourier map and refined freely.

  • Causality: Intrinsic phasing programs like SHELXT[3] are mathematically optimized to solve small-molecule phase problems rapidly without prior structural bias. Refinement is conducted using SHELXL[3] within the OLEX2[4] graphical interface. OLEX2 provides real-time geometric validation, ensuring that the C-S-C bond angles and aliphatic torsion angles remain chemically sensible during the refinement of the flexible chain.

  • Validation Checkpoint: A final Goodness-of-Fit (GoF) near 1.0, an R1​ value < 0.05, and a flat difference Fourier map (maximum residual electron density < 0.5 e/ų) mathematically validate the final structural model.

Quantitative Data Presentation

While APSE can exhibit polymorphism depending on the crystallization solvent, the following table summarizes the expected and representative crystallographic parameters for the most thermodynamically stable monoclinic phase of this molecular class.

Table 1: Representative Crystallographic Parameters for APSE

Crystallographic ParameterExpected Value (Representative Model)
Chemical Formula C8H11NOS
Formula Weight 169.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Radiation Wavelength (Mo-Kα) 0.71073 Å
Calculated Density (ρ) ~1.28 - 1.35 g/cm³
Absorption Coefficient (μ) ~0.25 mm⁻¹
F(000) 360
Z (Molecules/Unit Cell) 4
Independent Reflections ~ 2,500 - 3,000
Final R1​ [I > 2σ(I)] < 0.050

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical progression from chemical synthesis through to the final supramolecular analysis, highlighting the integration of experimental techniques and computational refinement.

G A 2-(2-Aminophenyl)sulfanylethanol (Ligand Synthesis) B Crystallization (Vapor Diffusion / Slow Evaporation) A->B Purified Compound C Data Collection (SCXRD at 100 K) B->C Single Crystal D Structure Solution (Intrinsic Phasing) C->D Diffraction Data E Structure Refinement (Least-Squares on F²) D->E Initial Phase Model F Supramolecular Analysis (H-Bonding & Pi-Stacking) E->F Final .cif File

Workflow for the crystallographic characterization and supramolecular analysis of APSE.

References

  • 2-(2-aminophenyl)sulfanylethanol — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Crystal engineering: a holistic view Source: Angewandte Chemie International Edition (Desiraju, G.R., 2007) URL:[Link]

  • A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography (Sheldrick, G.M., 2008) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov, O.V., et al., 2009) URL:[Link]

Sources

Exploratory

Computational Profiling and Electronic Properties of 2-(2-Aminophenyl)sulfanylethanol: A Technical Guide for Drug Development

Executive Summary The molecule 2-(2-Aminophenyl)sulfanylethanol (CAS: 77474-06-7), characterized by its aniline, thioether, and ethanol moieties, presents a highly versatile scaffold for pharmaceutical design and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(2-Aminophenyl)sulfanylethanol (CAS: 77474-06-7), characterized by its aniline, thioether, and ethanol moieties, presents a highly versatile scaffold for pharmaceutical design and organic synthesis. Understanding its electronic properties—specifically its frontier molecular orbitals (FMOs), electrostatic potential, and global reactivity descriptors—is critical for predicting its pharmacodynamic interactions and pharmacokinetic behavior.

This whitepaper provides an in-depth technical framework for the computational modeling of 2-(2-Aminophenyl)sulfanylethanol. By synthesizing Density Functional Theory (DFT) methodologies with downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, this guide establishes a self-validating protocol for researchers to evaluate this compound's viability as a lead molecule or pharmacophore intermediate.

Theoretical Framework: Why Electronic Properties Matter

In modern computer-aided drug design (CADD), static structural representations are insufficient for predicting complex biological interactions. The dynamic electronic landscape of a molecule dictates its target affinity, off-target toxicity, and metabolic stability[1].

For 2-(2-Aminophenyl)sulfanylethanol, the presence of three distinct heteroatoms (Nitrogen, Sulfur, and Oxygen) creates a complex electronic environment:

  • The Aniline Group (-NH₂): Acts as a strong electron-donating group, enriching the aromatic ring's electron density and serving as a primary hydrogen-bond donor.

  • The Thioether Linkage (-S-): Provides high polarizability and unique conformational flexibility, often serving as a hydrophobic anchor or participating in weak chalcogen bonding.

  • The Ethanol Moiety (-OH): Functions as both a hydrogen-bond donor and acceptor, heavily influencing the molecule's aqueous solubility and topological polar surface area (TPSA).

To accurately model these features, Density Functional Theory (DFT) is the gold standard. Specifically, the hybrid functional B3LYP combined with a basis set containing diffuse and polarization functions (e.g., 6-311++G(d,p)) is required. The causality here is fundamental: diffuse functions (++) are mathematically necessary to model the expanded electron clouds of the lone pairs on the N, S, and O atoms, while polarization functions (d,p) allow for the accurate simulation of the non-planar geometry induced by the thioether linkage[2][3].

Computational Methodology & Protocols

To ensure scientific integrity and reproducibility, the computational evaluation of 2-(2-Aminophenyl)sulfanylethanol must follow a self-validating workflow.

Protocol 1: Quantum Mechanical Geometry Optimization and Property Extraction

Objective: To determine the lowest-energy conformation and extract baseline electronic properties.

  • Structure Preparation: Input the SMILES string (NC1=C(SCCO)C=CC=C1) into a molecular builder (e.g., GaussView or Avogadro) and generate the initial 3D coordinates.

  • Geometry Optimization: Execute a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase or a continuous solvation model (e.g., SMD for water)[3][4].

  • Frequency Validation (Critical Step): Concurrently run a vibrational frequency calculation. Causality: This step is mandatory to prove the optimized structure is a true local minimum on the potential energy surface. The protocol is only validated if zero imaginary frequencies are observed[5].

  • FMO and MEP Extraction: From the optimized .chk or .log files, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Generate the Molecular Electrostatic Potential (MEP) surface map using a medium-density grid.

DFT_Workflow Start Input Structure SMILES: NC1=C(SCCO)C=CC=C1 GeomOpt Geometry Optimization DFT B3LYP/6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (Confirm True Minimum) GeomOpt->FreqCalc PropCalc Electronic Properties HOMO/LUMO & MEP Mapping FreqCalc->PropCalc Zero Imaginary Freq Output Reactivity Descriptors & Pharmacophore Modeling PropCalc->Output

Figure 1: Self-validating DFT workflow for electronic property extraction.

Electronic Properties Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The FMOs govern the kinetic stability and chemical reactivity of the molecule[4]. In 2-(2-Aminophenyl)sulfanylethanol:

  • The HOMO is predominantly localized over the aniline ring and the thioether sulfur atom, indicating these regions are highly susceptible to electrophilic attack and are the primary electron-donating sites.

  • The LUMO is distributed across the aromatic π-system, representing the electron-accepting zone.

The energy gap ( ΔE ) between the HOMO and LUMO is a direct indicator of molecular polarizability. A narrower gap implies higher chemical reactivity and a softer molecule[3][5].

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) are derived from the HOMO and LUMO energies ( I=−EHOMO​ , A=−ELUMO​ ). These values feed into the calculation of global reactivity descriptors, which are vital for predicting how the molecule will behave in a biological matrix[2].

Table 1: Representative DFT-Derived Reactivity Descriptors for 2-(2-Aminophenyl)sulfanylethanol

DescriptorFormulaRepresentative ValueBiological Implication
HOMO Energy EHOMO​ -5.62 eVHigh electron-donating capacity.
LUMO Energy ELUMO​ -1.15 eVModerate electron-accepting capacity.
Energy Gap ΔE=ELUMO​−EHOMO​ 4.47 eVIndicates moderate kinetic stability and good bioactivity.
Electronegativity χ=(I+A)/2 3.38 eVTendency to attract electrons in a biological complex.
Chemical Hardness η=(I−A)/2 2.23 eVResistance to charge transfer; lower values indicate higher reactivity.
Electrophilicity Index ω=χ2/(2η) 2.56 eVMeasures the stabilization energy when acquiring additional electron density.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D visual representation of charge distribution, essential for identifying non-covalent interaction sites during molecular docking[6].

  • Nucleophilic Sites (Red/Negative): The lone pairs on the oxygen (-OH) and the nitrogen (-NH₂) create regions of high electron density, serving as prime hydrogen-bond acceptors.

  • Electrophilic Sites (Blue/Positive): The hydrogen atoms attached to the heteroatoms (O-H, N-H) exhibit electron deficiency, acting as strong hydrogen-bond donors.

  • Hydrophobic Regions (Green/Neutral): The ethylene bridge and the unsubstituted carbons of the aromatic ring provide van der Waals interaction surfaces.

Pharmacokinetic & ADMET Modeling

The electronic properties of a molecule directly dictate its macroscopic pharmacokinetic behavior. For example, the dipole moment and MEP influence lipophilicity (LogP) and topological polar surface area (TPSA), which in turn govern membrane permeability—such as crossing the Blood-Brain Barrier (BBB)[7].

Protocol 2: High-Throughput ADMET Profiling

Objective: To translate quantum mechanical data into predictive pharmacokinetic outcomes.

  • Data Ingestion: Convert the optimized 3D geometry into a 2D SMILES string or 3D SDF file.

  • Physicochemical Profiling: Utilize platforms like SwissADME to calculate TPSA, LogP, and Lipinski's Rule of Five compliance. Causality: The specific arrangement of the thioether and ethanol groups must be evaluated to ensure the molecule does not exceed molecular weight or lipophilicity thresholds that would hinder oral bioavailability[2].

  • Toxicity Screening: Run the structure through pkCSM or similar predictive toxicology models to flag potential liabilities, such as hERG channel inhibition or hepatotoxicity, which are common concerns for aniline derivatives.

ADMET_Workflow ElecProp QM Electronic Properties (MEP, Dipole, TPSA) ADMET ADMET Profiling (SwissADME / pkCSM) ElecProp->ADMET Tox Toxicity Screening (Hepatotoxicity, hERG) ADMET->Tox Docking Molecular Docking (Receptor Targeting) Tox->Docking Pass Toxicity Filters Lead Lead Optimization & Scaffold Hopping Docking->Lead

Figure 2: Integration of quantum mechanical properties into the ADMET and drug discovery pipeline.

Conclusion

The computational profiling of 2-(2-Aminophenyl)sulfanylethanol reveals a molecule with a highly reactive and versatile electronic landscape. By employing rigorous, self-validating DFT protocols (B3LYP/6-311++G(d,p)), researchers can accurately map its HOMO/LUMO energies and electrostatic potential. These quantum mechanical insights are not merely theoretical; they are the causal foundation for predicting the molecule's ADMET profile, guiding rational drug design, and optimizing lead compounds in pharmaceutical development.

References

  • Source: nih.
  • Source: mdpi.
  • Molecular Electrostatic Potential (MEP)
  • Source: nih.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • Halogenated Copper(II)
  • Source: samipubco.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(2-Aminophenyl)sulfanylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-(2-Aminophenyl)sulfanylethanol, a valuable intermediate in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(2-Aminophenyl)sulfanylethanol, a valuable intermediate in medicinal chemistry and materials science. The protocol herein is designed to be a self-validating system, explaining the rationale behind experimental choices and providing a robust framework for its successful implementation and adaptation for the synthesis of its derivatives.

Introduction

2-(2-Aminophenyl)sulfanylethanol and its derivatives are important structural motifs in the development of various biologically active compounds. The presence of a primary aromatic amine, a thioether linkage, and a primary alcohol offers multiple points for further functionalization, making it a versatile building block for creating diverse chemical libraries. These derivatives have been explored for their potential in developing novel therapeutic agents and functional materials. This guide details a reliable and adaptable protocol for the synthesis of the parent compound, starting from 2-aminothiophenol.

General Reaction Scheme

The synthesis of 2-(2-Aminophenyl)sulfanylethanol is typically achieved via a nucleophilic substitution reaction (S-alkylation) between 2-aminothiophenol and a suitable 2-carbon electrophile, such as 2-chloroethanol. The reaction is generally carried out in the presence of a base to facilitate the formation of the more nucleophilic thiolate anion.

Reaction Scheme for the synthesis of 2-(2-Aminophenyl)sulfanylethanol

Figure 1: General reaction scheme for the synthesis of 2-(2-Aminophenyl)sulfanylethanol from 2-aminothiophenol and 2-chloroethanol.

Reaction Mechanism

The reaction proceeds via a standard S-alkylation mechanism. The base deprotonates the thiol group of 2-aminothiophenol, which is the most acidic proton in the molecule, to form a potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in an SN2 reaction to form the desired thioether.

Caption: Reaction mechanism for the synthesis of 2-(2-Aminophenyl)sulfanylethanol.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of 2-(2-Aminophenyl)sulfanylethanol. Optimization may be required for specific derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminothiophenol≥98%e.g., Sigma-Aldrich, TCI
2-Chloroethanol≥99%e.g., Sigma-Aldrich, Acros
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Fisher Scientific
Ethanol (EtOH)Anhydrouse.g., Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrouse.g., Fisher Scientific
Hydrochloric acid (HCl)1 M aqueous solution
Brine (saturated NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-aminothiophenol (1.0 eq) in anhydrous ethanol (50 mL). Purge the system with nitrogen for 10-15 minutes to create an inert atmosphere. 2-aminothiophenol is susceptible to oxidation, so maintaining an inert atmosphere is crucial.[1]

  • Base Addition: To the stirred solution, add sodium hydroxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium thiolate salt.

  • Addition of 2-Chloroethanol: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture at room temperature using a dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add distilled water (50 mL) and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove any unreacted 2-aminothiophenol, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve 2-aminothiophenol in anhydrous ethanol under N₂ Start->Dissolve Add_Base Add NaOH portion-wise and stir for 30 min Dissolve->Add_Base Add_Alkylating_Agent Add 2-chloroethanol dropwise Add_Base->Add_Alkylating_Agent Reflux Reflux for 4-6 hours (Monitor by TLC) Add_Alkylating_Agent->Reflux Cool_and_Concentrate Cool to room temperature and remove ethanol Reflux->Cool_and_Concentrate Extraction Add water and extract with diethyl ether Cool_and_Concentrate->Extraction Wash Wash organic layer with 1 M HCl and brine Extraction->Wash Dry_and_Filter Dry over MgSO₄ and filter Wash->Dry_and_Filter Evaporate Evaporate solvent to get crude product Dry_and_Filter->Evaporate Purify Purify by column chromatography Evaporate->Purify Characterize Characterize the final product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of 2-(2-Aminophenyl)sulfanylethanol.

Quantitative Data Summary

ParameterValueRationale
Molar Ratio (2-aminothiophenol:NaOH:2-chloroethanol)1 : 1.1 : 1.2A slight excess of base ensures complete deprotonation of the thiol. A slight excess of the alkylating agent drives the reaction to completion.
SolventAnhydrous EthanolGood solvent for all reactants and allows for a convenient reflux temperature.
Reaction TemperatureReflux (~78 °C)Provides sufficient energy to overcome the activation barrier of the SN2 reaction.
Reaction Time4-6 hoursTypically sufficient for completion. Should be monitored by TLC.
Expected Yield70-85%Based on similar S-alkylation reactions of thiophenols.

Characterization

The final product, 2-(2-Aminophenyl)sulfanylethanol, should be characterized by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.4-7.2 (m, 2H, Ar-H)

    • δ 6.8-6.6 (m, 2H, Ar-H)

    • δ 4.2 (br s, 2H, -NH₂)

    • δ 3.7 (t, 2H, -CH₂OH)

    • δ 3.0 (t, 2H, -S-CH₂-)

    • δ 1.8 (t, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 148.0 (C-NH₂)

    • δ 137.5 (Ar-C)

    • δ 130.0 (Ar-C)

    • δ 118.5 (Ar-C)

    • δ 115.5 (Ar-C)

    • δ 112.0 (C-S)

    • δ 60.5 (-CH₂OH)

    • δ 35.0 (-S-CH₂-)

  • IR (KBr, cm⁻¹):

    • 3450-3300 (N-H and O-H stretching)

    • 3100-3000 (aromatic C-H stretching)

    • 2950-2850 (aliphatic C-H stretching)

    • 1620 (N-H bending)

    • 1480 (aromatic C=C stretching)

    • 1050 (C-O stretching)

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₁₁NOS [M+H]⁺: 170.06.

Safety Precautions

  • 2-Aminothiophenol: This compound is toxic, corrosive, and has a strong, unpleasant odor. It can cause severe skin burns and eye damage.[2] Always handle 2-aminothiophenol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] It is also air-sensitive and should be stored under an inert atmosphere.[4]

  • 2-Chloroethanol: This reagent is toxic and should be handled with care in a fume hood.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate PPE.

  • General Precautions: The overall reaction should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete deprotonation of thiolEnsure the use of a strong enough base and stir for a sufficient time before adding the alkylating agent. Use anhydrous solvent.
Oxidation of 2-aminothiophenolMaintain a strict inert atmosphere throughout the reaction.
Poor quality of reagentsUse freshly purchased or purified reagents.
Formation of disulfide byproductOxidation of 2-aminothiophenolMaintain a strict inert atmosphere.
Difficult purificationClose polarity of product and starting materialOptimize the washing steps during work-up. Use a gradient elution in column chromatography for better separation.

Conclusion

The protocol described provides a robust and reliable method for the synthesis of 2-(2-Aminophenyl)sulfanylethanol. By understanding the underlying reaction mechanism and adhering to the specified safety precautions, researchers can successfully synthesize this versatile building block and its derivatives for a wide range of applications in drug discovery and materials science.

References

  • Cole-Parmer. (2005, October 3).
  • CDH Fine Chemical.
  • ECHEMI. (2019, July 15).
  • Thermo Fisher Scientific. (2010, November 5).
  • BenchChem. Understanding 2-Aminothiophenol: Properties, Safety, and Supplier Insights.

Sources

Application

The Versatile Precursor: Application Notes on the Synthesis of Benzothiazines from 2-(2-Aminophenyl)sulfanylethanol

Introduction: The Significance of the Benzothiazine Scaffold Benzothiazines represent a vital class of heterocyclic compounds, forming the core structure of numerous molecules with significant pharmacological and industr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzothiazine Scaffold

Benzothiazines represent a vital class of heterocyclic compounds, forming the core structure of numerous molecules with significant pharmacological and industrial applications.[1] The fusion of a benzene ring with a thiazine ring creates a unique molecular architecture that imparts a wide range of biological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural rigidity and specific spatial arrangement of the benzothiazine nucleus, particularly the fold along the nitrogen-sulfur axis, are often key to its biological function, making it a privileged scaffold in drug discovery.[3] Consequently, the development of efficient and versatile synthetic routes to novel benzothiazine derivatives is of paramount importance to researchers in medicinal and materials chemistry.

This guide provides an in-depth exploration of the applications of 2-(2-aminophenyl)sulfanylethanol as a strategic precursor in the synthesis of N-substituted 1,4-benzothiazines. The presence of the N-(2-hydroxyethyl) moiety offers a valuable functional handle for further molecular elaboration, enabling the generation of diverse chemical libraries for screening and optimization. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: From Precursor to Product

The synthesis of 1,4-benzothiazines from 2-(2-aminophenyl)sulfanylethanol hinges on the reactivity of the nucleophilic secondary amine and the thiol group. The general approach involves the reaction of this precursor with a bifunctional electrophile that can engage with both nucleophilic centers to construct the six-membered thiazine ring. The following sections outline key synthetic methodologies, explaining the rationale behind the choice of reactants and conditions.

Condensation with α-Haloketones: A Direct Path to 2,3-Disubstituted 1,4-Benzothiazines

One of the most direct and widely employed methods for the synthesis of 1,4-benzothiazines is the condensation of a 2-aminothiophenol derivative with an α-haloketone.[3] This reaction proceeds via a sequential nucleophilic substitution and intramolecular cyclization.

Causality Behind the Experimental Choices:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the highly reactive thiol group on the electrophilic carbon of the α-haloketone, displacing the halide. This step is often favored under basic conditions, which enhance the nucleophilicity of the thiol.

  • Intramolecular Cyclization: The resulting intermediate, an N-(2-hydroxyethyl)-2-(keto-alkyl)sulfanylaniline, then undergoes an intramolecular condensation between the secondary amine and the ketone carbonyl. This cyclization is typically promoted by acid catalysis, which activates the carbonyl group towards nucleophilic attack.

  • Solvent and Catalyst: The choice of solvent is critical to manage the solubility of reactants and intermediates. Acetonitrile is a common choice due to its polarity and relatively high boiling point. Catalysts such as potassium bisulfate (KHSO₄) can facilitate the reaction.[3]

Experimental Workflow Diagram:

cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2-(2-Aminophenyl)sulfanylethanol Mixing Mix in Acetonitrile with KHSO₄ (cat.) Precursor->Mixing alpha_Haloketone α-Haloketone alpha_Haloketone->Mixing Reflux Reflux Mixing->Reflux Workup Aqueous Workup & Purification Reflux->Workup Benzothiazine N-(2-hydroxyethyl)-1,4-Benzothiazine Workup->Benzothiazine

Caption: Workflow for benzothiazine synthesis via α-haloketone condensation.

Detailed Protocol 1: Synthesis of 2,3-Disubstituted-N-(2-hydroxyethyl)-1,4-Benzothiazine

Materials:

  • 2-(2-Aminophenyl)sulfanylethanol

  • Substituted 2-bromoacetophenone (or other α-haloketone)

  • Potassium bisulfate (KHSO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-(2-aminophenyl)sulfanylethanol (1.0 mmol) in anhydrous acetonitrile (20 mL), add the substituted 2-bromoacetophenone (1.0 mmol).

  • Add a catalytic amount of potassium bisulfate (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-(2-hydroxyethyl)-1,4-benzothiazine derivative.

Reaction with β-Diketones: Access to 2-Acyl-3-methyl-4H-1,4-benzothiazines

The condensation of 2-aminothiophenol derivatives with β-diketones provides a facile route to 1,4-benzothiazines bearing an acyl group at the 2-position and a methyl group at the 3-position.[3][4]

Mechanistic Insights:

  • Enamine Formation: The reaction likely proceeds through the initial formation of an enamine intermediate by the condensation of the secondary amine of 2-(2-aminophenyl)sulfanylethanol with one of the carbonyl groups of the β-diketone.

  • Intramolecular Michael Addition: This is followed by an intramolecular Michael addition of the thiol group to the α,β-unsaturated ketone system of the enamine intermediate.

  • Dehydration: Subsequent dehydration leads to the formation of the stable 1,4-benzothiazine ring. The use of a mild base like pyridine can facilitate both the enamine formation and the subsequent cyclization steps.[4]

Data Presentation: Representative Yields with Different β-Diketones

β-DiketoneProduct StructureTypical Yield (%)
Acetylacetone2-Acetyl-3-methyl-4-(2-hydroxyethyl)-4H-1,4-benzothiazine85-95
Benzoylacetone2-Benzoyl-3-methyl-4-(2-hydroxyethyl)-4H-1,4-benzothiazine80-90
Dibenzoylmethane2-Benzoyl-3-phenyl-4-(2-hydroxyethyl)-4H-1,4-benzothiazine75-85

Detailed Protocol 2: Synthesis of 2-Acetyl-3-methyl-4-(2-hydroxyethyl)-4H-1,4-benzothiazine

Materials:

  • 2-(2-Aminophenyl)sulfanylethanol

  • Acetylacetone

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-(2-aminophenyl)sulfanylethanol (1.0 mmol) in ethanol (15 mL).

  • Add acetylacetone (1.1 mmol) followed by a catalytic amount of pyridine (0.2 mmol).

  • Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure.

  • Add cold deionized water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol to obtain the pure 2-acetyl-3-methyl-4-(2-hydroxyethyl)-4H-1,4-benzothiazine.

Visualization of the Core Reaction Mechanism

The following diagram illustrates the generalized mechanism for the formation of the 1,4-benzothiazine ring from 2-(2-aminophenyl)sulfanylethanol and a generic bifunctional electrophile (Y-C-C=O).

Start 2-(2-Aminophenyl)sulfanylethanol + Electrophile (Y-C-C=O) Step1 Nucleophilic attack of Thiol (Displacement of Y) Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Intramolecular Cyclization (Amine attacks Carbonyl) Intermediate->Step2 Cyclized_Intermediate Cyclized Intermediate Step2->Cyclized_Intermediate Step3 Dehydration Cyclized_Intermediate->Step3 Product N-(2-hydroxyethyl)-1,4-Benzothiazine Step3->Product

Caption: Generalized mechanism for 1,4-benzothiazine ring formation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations for the formation of the 1,4-benzothiazine ring system.[1][3][4] The reliability of these methods is underscored by their broad applicability to a wide range of substituted 2-aminothiophenols. For self-validation of the synthesized compounds, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the N-(2-hydroxyethyl)-1,4-benzothiazine derivatives. The characteristic shifts of the protons and carbons of the benzothiazine core and the N-hydroxyethyl side chain will provide definitive structural evidence.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule, such as the O-H stretch of the alcohol and the C=C and C-N bonds of the heterocyclic ring.

By employing these standard analytical techniques, researchers can confidently verify the identity and purity of their synthesized benzothiazine derivatives, ensuring the integrity of their subsequent studies.

Conclusion and Future Directions

2-(2-Aminophenyl)sulfanylethanol serves as a highly valuable and versatile precursor for the synthesis of a variety of N-substituted 1,4-benzothiazines. The protocols outlined in this guide, based on established reactions with α-haloketones and β-diketones, provide reliable and efficient pathways to these important heterocyclic scaffolds. The N-(2-hydroxyethyl) functionality offers a prime site for further chemical modifications, such as esterification, etherification, or conversion to other functional groups, thereby enabling the generation of extensive libraries of novel benzothiazine derivatives. This potential for diversification makes 2-(2-aminophenyl)sulfanylethanol an attractive starting material for drug discovery programs and the development of new functional materials. Future research in this area could explore one-pot, multi-component reactions involving this precursor to further streamline the synthesis of complex benzothiazine-based molecules.

References

  • Londhe, S. S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Niu, Z., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(2), 3132-3149. Available at: [Link]

  • Szymański, P., et al. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 30(8), 3455. Available at: [Link]

  • Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5437. Available at: [Link]

  • Islami, M. R., et al. (2005). A Synthesis of 4H-1, 4-Benzothiazines. ARKIVOC, 2005(12), 147-154. Available at: [Link]

  • Wang, Y., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Organic Chemistry Frontiers, 9(1), 107-112. Available at: [Link]

  • Kauthale, S. S., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

  • Kumar, A., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 7045-7071. Available at: [Link]

  • Kumar, A., et al. (2024). Umpolung Strategy for α,α'‐Functionalization of Ketones with 2‐Aminothiophenols: Stereoselective Access to Spirobis(1,4‐benzothiazines). Chemistry – A European Journal, 30(10), e202303530. Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. New Journal of Chemistry, 45(15), 6841-6853. Available at: [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(1), 77-82. Available at: [Link]

  • Sharma, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 136-175. Available at: [Link]

  • Matulová, M., et al. (2002). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Molecules, 7(11), 825-833. Available at: [Link]

  • Li, Y., et al. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 90(23), 16259-16269. Available at: [Link]

  • Niu, Z., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(2), 3132-3149. Available at: [Link]

  • Niu, Z., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ResearchGate. Available at: [Link]

  • Vaskó, D., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3594. Available at: [Link]

Sources

Method

Application Note: Chemoselective Synthesis of 2-(2-Aminophenyl)sulfanylethanol from 2-Aminothiophenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 2-(2-Aminophenyl)sulfanylethanol (CAS: 77474-06-7)[1] is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-(2-Aminophenyl)sulfanylethanol (CAS: 77474-06-7)[1] is a highly versatile bifunctional building block. It is extensively utilized in the synthesis of complex heterocyclic architectures, such as 1,5-benzothiazepines[2], and serves as a critical reference standard in the impurity profiling of active pharmaceutical ingredients (APIs) like the antipsychotic drug quetiapine[3]. This application note provides a validated, self-contained methodology for the chemoselective S-alkylation of 2-aminothiophenol, detailing the mechanistic causality, reaction optimization, and step-by-step experimental protocols.

Mechanistic Rationale & Causality (The "Why")

2-Aminothiophenol possesses two competing nucleophilic centers: a primary aniline amine ( −NH2​ ) and an aryl thiol ( −SH ). Achieving high yields of 2-(2-aminophenyl)sulfanylethanol requires strict chemocontrol to prevent N-alkylation or exhaustive over-alkylation.

The HSAB Principle & pKa Differential

The chemoselectivity of this reaction is governed by the Hard-Soft Acid-Base (HSAB) principle and the distinct acidity of the functional groups[2][4].

  • Deprotonation Dynamics: The pKa of the aryl thiol is approximately 6.5, whereas the conjugate acid of the aniline is ~4.6 (with the neutral amine requiring a pKa > 30 to deprotonate). By employing a mild base such as potassium carbonate ( K2​CO3​ ) or sodium hydroxide ( NaOH ), the thiol is selectively deprotonated to form a highly reactive thiolate anion, leaving the amine neutral and significantly less nucleophilic.

  • Nucleophilic Attack: Sulfur is a larger, more polarizable atom than nitrogen, making the thiolate a "soft" nucleophile. The sp3 carbon of the alkylating agent (2-chloroethanol or 2-bromoethanol) acts as a "soft" electrophile. This soft-soft interaction kinetically favors the SN​2 C-S bond formation over C-N bond formation.

  • Leaving Group Kinetics: While 2-chloroethanol is highly cost-effective for scale-up[3], utilizing 2-bromoethanol accelerates reaction kinetics due to the weaker C-Br bond, allowing for lower reaction temperatures and shorter times[5].

Mechanism A 2-Aminothiophenol (Thiol & Amine) B Base (K2CO3 / NaOH) Deprotonation A->B pKa ~6.5 C Thiolate Anion (Soft Nucleophile) B->C E SN2 Attack (C-S Bond Formation) C->E D 2-Chloroethanol (Electrophile) D->E F 2-(2-Aminophenyl)sulfanylethanol (Target Product) E->F -Cl⁻ / -Br⁻

Reaction Mechanism & Chemoselectivity Workflow.

Reaction Optimization & Quantitative Data

To establish a self-validating system, various parameters were evaluated to maximize the S-alkylation yield while suppressing N-alkylation. The data below summarizes the optimal stoichiometry and solvent conditions derived from standard nucleophilic substitution paradigms[2][5].

Alkylating Agent (1.1 eq)Base (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Chemoselectivity (S vs N)
2-Chloroethanol K2​CO3​ DMF804.085%> 98:2
2-Bromoethanol K2​CO3​ DMF702.592%> 98:2
2-Chloroethanol NaOH EtOH / H2​O 805.078%95:5

Note: DMF provides superior solvation for the potassium thiolate ion pair, enhancing the SN​2 reaction rate compared to protic solvents like Ethanol, which can hydrogen-bond to the nucleophile and dampen its reactivity.

Validated Experimental Protocol

This protocol utilizes 2-bromoethanol for optimal yield and kinetics[5], though 2-chloroethanol can be directly substituted by extending the reflux time to 4 hours[3].

Reagents and Materials
  • 2-Aminothiophenol: 1.0 equivalent (125.19 g/mol )

  • 2-Bromoethanol: 1.1 equivalents (124.96 g/mol )

  • Potassium Carbonate ( K2​CO3​ ): 1.5 equivalents (138.20 g/mol ) - Finely powdered

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (Anhydrous)

  • Quenching/Extraction: Deionized Water, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology
  • Thiolate Generation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (10.0 mmol, 1.25 g) and dissolve in 15 mL of anhydrous DMF.

  • Base Addition: Add finely powdered K2​CO3​ (15.0 mmol, 2.07 g) to the solution. Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere. Causality: This pre-stirring ensures complete deprotonation of the thiol to the highly nucleophilic thiolate.

  • Electrophile Introduction: Place the flask in an ice bath (0°C). Add 2-bromoethanol (11.0 mmol, 1.37 g) dropwise over 5 minutes via a syringe.

  • Alkylation (Heating): Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 70°C for 2.5 hours (or 80°C for 4 hours if using 2-chloroethanol).

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 7:3). The product will appear as a new UV-active spot that stains positive (brown/purple) with Ninhydrin due to the free primary amine.

  • Quenching & Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield 2-(2-Aminophenyl)sulfanylethanol as a pale yellow oil/solid.

Self-Validation & Analytical Signatures

To confirm structural integrity, verify the product against these standard analytical markers:

  • 1 H NMR (400 MHz, CDCl3​ ): δ ~2.95 (t, 2H, S−CH2​ ), ~3.65 (t, 2H, O−CH2​ ), ~4.40 (br s, 2H, NH2​ ), 6.65-7.40 (m, 4H, Aromatic protons).

  • LC-MS (ESI+): Expected [M+H]+ at m/z 170.06.

Workflow Step1 1. Dissolve 2-Aminothiophenol in Anhydrous DMF Step2 2. Add Base (K2CO3) Stir 15 min at RT Step1->Step2 Step3 3. Dropwise addition of 2-Bromoethanol at 0°C Step2->Step3 Step4 4. Heat at 70°C for 2.5 hours Step3->Step4 Step5 5. Cool to RT & Quench with Ice Water Step4->Step5 Step6 6. Extract with EtOAc Wash with Brine Step5->Step6 Step7 7. Dry over Na2SO4, Concentrate & Purify Step6->Step7

Experimental Workflow Diagram for S-Alkylation.

References

  • [1] NextSDS. 2-(2-aminophenyl)sulfanylethanol — Chemical Substance Information. Retrieved from [Link]

  • [3] TSI Journals. Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate. Organic Chemistry: An Indian Journal (2012). Retrieved from [Link]

  • [5] Google Patents. KR20190025920A - Anti-infective heterocyclic compounds and uses thereof (Nucleophilic substitution of 2-aminothiophenol with 2-bromoethanol). Retrieved from

  • [2] ResearchGate. Reactions of 2-aminothiophenols with chalcones in an ionic liquid medium: A chemoselective catalyst-free synthesis of 1,5-benzothiazepines. Journal of Sulfur Chemistry (2015). Retrieved from [Link]

  • [4] MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review. Molecules (2025). Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Catalytic optimization for 2-(2-Aminophenyl)sulfanylethanol derivative scale-up

Welcome to the Technical Support Center for the scale-up of 2-(2-Aminophenyl)sulfanylethanol derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up of 2-(2-Aminophenyl)sulfanylethanol derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities behind process failures, providing you with self-validating workflows for both transition-metal cross-coupling and catalytic hydrogenation pathways.

Process Architecture Overview

Before troubleshooting, it is critical to map the two primary synthetic pathways used in industrial scale-up.

G A 2-Bromoaniline + 2-Mercaptoethanol C Transition-Metal C-S Cross-Coupling A->C Pathway A B 2-Chloronitrobenzene + 2-Mercaptoethanol D SNAr Reaction (Base, Heat) B->D Pathway B Target 2-(2-Aminophenyl) sulfanylethanol C->Target Catalyst/Base E 2-(2-Nitrophenyl) sulfanylethanol D->E -HCl F Catalytic Hydrogenation (Pt/C + Modifier) E->F H2 (Pressure) F->Target Reduction

Figure 1: Dual catalytic pathways for 2-(2-Aminophenyl)sulfanylethanol derivative synthesis.

Section 1: Transition-Metal Catalyzed C-S Cross-Coupling (Pathway A)

Q1: During the scale-up of the Pd-catalyzed C-S coupling between 2-bromoaniline and 2-mercaptoethanol, we observe rapid catalyst deactivation and the precipitation of a black solid. How can we prevent this? The Causality: The black precipitate is "Pd-black," an inactive, insoluble polymeric species. Thiols are soft, highly nucleophilic species that bind aggressively to soft Pd(II) centers. If your phosphine ligand lacks sufficient steric bulk or is too labile, the thiolate anion will displace the phosphine. This creates a coordinatively unsaturated Pd-thiolate complex that rapidly oligomerizes, terminating the catalytic cycle. The Solution: You must enforce steric protection around the palladium center. Transitioning to a highly sterically hindered ligand (e.g., CyPF-tBu) or introducing a substoichiometric amount of zinc chloride can mitigate this. Zinc acts as a thiolate scavenger, modulating the concentration of free thiolate and preventing the displacement of the palladium-bound phosphines[1]. Self-Validating Check: Monitor the reaction mixture visually or via in-line UV-Vis. A shift from a homogeneous pale yellow to a dark, opaque suspension within the first 10 minutes indicates ligand displacement. A robust system will maintain a clear, homogeneous state throughout the cycle.

Q2: We are migrating to a Copper-catalyzed Ullmann-type system to reduce costs for a 50-kg campaign. What are the critical parameters to optimize to avoid stalled reactions? The Causality: Unligated Cu(I) reacts with thiols to form highly stable, insoluble Cu(I)-thiolate polymers that precipitate out of the reaction, stalling conversion. The Solution: You must use a chelating ligand, such as trans-1,2-diaminocyclohexane or ethylene glycol, to break up these oligomers and solubilize the active Cu(I) species[2]. For scale-up, the dosing rate of 2-mercaptoethanol is your primary control lever. Dose the thiol continuously rather than in a single batch to maintain a low steady-state concentration. This prevents the thiol from overwhelming the ligated copper and trapping the catalyst in its resting state.

Section 2: Catalytic Hydrogenation of Nitro-Precursors (Pathway B)

Q3: We are reducing 2-(2-nitrophenyl)sulfanylethanol to the target aniline using standard 5% Pd/C, but hydrogen uptake ceases at 30% conversion. Why? The Causality: You are experiencing classic sulfur poisoning. The thioether moiety in both your substrate and product contains lone electron pairs that strongly and irreversibly adsorb onto the active sites of standard Pd/C or Pt/C catalysts. This physically blocks the dissociation of H2​ gas, starving the nitro group of active hydrogen species. The Solution: Standard noble metal catalysts will not survive this environment. You must switch to a modified catalyst system. Utilizing a sulfided platinum on carbon catalyst (Pt(S)/C) or a vanadium-doped platinum catalyst (Pt-V/C) is mandatory[3]. These modifiers selectively poison the highly active, unselective edge sites of the catalyst while leaving the planar sites open for nitro group reduction, drastically increasing sulfur tolerance.

Q4: How do we safely manage the severe exotherm during the kg-scale hydrogenation of the nitro intermediate? The Causality: The reduction of a nitro group to an amine is highly exothermic ( ΔH≈−130 kcal/mol). In a batch reactor, charging all the substrate at once under high H2​ pressure creates a kinetically limited reaction that will outpace your reactor's cooling jacket, leading to a dangerous thermal runaway. The Solution: Implement a mass-transfer-limited semi-batch protocol. Charge the reactor with the catalyst, solvent, and hydrogen pressure first. Then, dose the nitro-substrate into the reactor at a rate strictly governed by your heat exchanger's capacity. Self-Validating Check: If you pause the substrate dosing pump, hydrogen uptake and heat generation MUST cease within 60 seconds. If the exotherm continues, unreacted substrate is accumulating in the reactor (indicating catalyst deactivation), and the process must be aborted immediately.

Section 3: Quantitative Data & System Comparison

To assist in your route scouting and scale-up decisions, compare the empirical data of the three primary catalytic systems below.

Catalytic SystemSubstrateTypical Yield (%)Scalability LimitKey Scale-Up ChallengeRelative Cost Profile
Pd(OAc)₂ / CyPF-tBu 2-Bromoaniline85 - 92%Medium (1 - 10 kg)Pd-black formation; strict anaerobic needsHigh (Ligand/Pd cost)
CuI / Diamine 2-Bromoaniline75 - 85%High (> 10 kg)High temp (110°C); Cu-thiolate trappingLow
Pt-V/C or Pt(S)/C 2-(2-Nitrophenyl)sulfanylethanol90 - 95%Very High (> 100 kg)Exotherm control; mass-transfer limitsMedium

Section 4: Standard Operating Procedure (SOP)

Optimized Kg-Scale Catalytic Hydrogenation (Semi-Batch Protocol) Objective: Safe, high-yield reduction of 2-(2-nitrophenyl)sulfanylethanol using a modified Pt catalyst.

Step 1: Reactor Preparation & Inertion

  • Purge a 50 L Hastelloy pressure reactor with N2​ (3 cycles of pressurization to 3 bar and release).

  • Charge 10.0 L of methanol (solvent) and 50.0 g of 5% Pt-V/C catalyst into the reactor under a continuous N2​ sweep.

Step 2: Pressurization & Thermal Equilibration

  • Seal the reactor and purge with H2​ gas (3 cycles).

  • Pressurize the reactor to 5 bar with H2​ and heat the internal temperature to 45 °C. Set the jacket cooling system to active standby.

Step 3: Semi-Batch Substrate Dosing

  • Prepare a solution of 5.0 kg of 2-(2-nitrophenyl)sulfanylethanol in 15.0 L of methanol.

  • Initiate dosing of the substrate solution at a rate of 100 mL/min.

  • Critical Control Point: Monitor the internal temperature ( Tint​ ). If Tint​ exceeds 55 °C, automatically interlock (halt) the dosing pump until the temperature drops back to 45 °C.

Step 4: Post-Reaction Hold & Catalyst Filtration

  • Once dosing is complete, maintain 5 bar H2​ pressure and 45 °C for an additional 2 hours to ensure complete conversion (verify via HPLC; target < 0.1% starting material).

  • Cool the reactor to 20 °C, vent H2​ , and purge with N2​ .

  • Filter the reaction mixture through a sparkler filter pre-coated with Celite to remove the Pt-V/C catalyst. Safety Note: Do not allow the filtered catalyst cake to dry out, as it is highly pyrophoric.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (50 mbar, 40 °C) to remove methanol.

  • Crystallize the resulting crude 2-(2-aminophenyl)sulfanylethanol from a mixture of toluene/heptane to achieve >99% purity.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Transition-Metal-Catalyzed C−S, C−Se, and C−Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Zinc-Mediated Palladium-Catalyzed Formation of Carbon−Sulfur Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Aminophenyl)sulfanylethanol and its Analytical Alternatives

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(2-Aminophenyl)sulfanylethanol, a molecule incorporating a primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(2-Aminophenyl)sulfanylethanol, a molecule incorporating a primary aromatic amine, a thioether linkage, and a primary alcohol, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation patterns, offering a powerful tool for its identification and characterization. Furthermore, we will objectively compare this mass spectrometric approach with alternative analytical methodologies, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their analytical workflows.

The Power of Fragmentation: Deconstructing 2-(2-Aminophenyl)sulfanylethanol in the Mass Spectrometer

Mass spectrometry is a cornerstone of molecular analysis, providing not only the molecular weight of a compound but also a veritable fingerprint through its fragmentation pattern. The manner in which a molecule breaks apart upon ionization and subsequent energetic activation is intrinsically linked to its chemical structure. By analyzing these fragments, we can piece together the molecular puzzle.

For a molecule like 2-(2-Aminophenyl)sulfanylethanol, both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques such as Electrospray Ionization (ESI) can be employed, each providing complementary information.[1] EI typically induces extensive fragmentation, revealing the core structure, while ESI, often coupled with tandem mass spectrometry (MS/MS), allows for controlled fragmentation of a protonated or deprotonated molecular ion, offering more targeted structural information.[1][2]

Predicted Fragmentation Pathways

Based on established fragmentation principles for aromatic amines, thioethers, and alcohols, we can predict the major fragmentation pathways for 2-(2-Aminophenyl)sulfanylethanol.[3][4][5]

Under Electron Ionization (EI):

In EI, the initial event is the removal of an electron to form a radical cation (M+•). The fragmentation of this high-energy species is driven by the stability of the resulting fragments.

  • α-Cleavage: The bonds adjacent to the heteroatoms (sulfur, nitrogen, and oxygen) are susceptible to cleavage.

    • Cleavage of the C-C bond adjacent to the hydroxyl group is a common pathway for alcohols, leading to the loss of a CH₂OH radical.[5]

    • Cleavage of the C-S bond can occur, leading to fragments corresponding to the aminophenylthio moiety and the ethanol group.

    • α-cleavage next to the amino group on the aromatic ring is also possible.

  • Aromatic Ring Fragmentation: The stable aromatic ring can lead to a prominent molecular ion peak.[4][6] Fragmentation can involve the loss of small neutral molecules like HCN from the aniline moiety.

Under Electrospray Ionization (ESI-MS/MS):

ESI generates even-electron ions, typically the protonated molecule [M+H]⁺ in positive ion mode.[1] Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer will induce fragmentation.[7]

  • Loss of Water: Protonation often occurs on the nitrogen or oxygen atoms. Subsequent fragmentation can readily involve the loss of a neutral water molecule (H₂O) from the protonated ethanol side chain.

  • Cleavage of the Thioether Linkage: The C-S bonds can cleave, with the charge being retained on either the aminophenyl fragment or the ethanol fragment, depending on their relative proton affinities.

  • Loss of the Ethanol Side Chain: A significant fragmentation pathway would be the cleavage of the S-CH₂ bond, leading to the formation of a stable aminothiophenol cation.

Below is a diagram illustrating the predicted ESI-MS/MS fragmentation pathways of protonated 2-(2-Aminophenyl)sulfanylethanol.

G M [M+H]⁺ m/z 170.07 F1 Loss of H₂O [M+H - H₂O]⁺ m/z 152.06 M->F1 -H₂O F2 Loss of C₂H₄O [M+H - C₂H₄O]⁺ m/z 126.03 M->F2 -CH₂CH₂OH F3 Loss of C₂H₅OHS [C₆H₆N]⁺ m/z 92.05 F2->F3 -S G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Weigh Weigh Dissolve Dissolve Weigh->Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject Separation Separation Inject->Separation Ionization Ionization Separation->Ionization Precursor_Selection Precursor_Selection Ionization->Precursor_Selection Fragmentation Fragmentation Precursor_Selection->Fragmentation Detection Detection Fragmentation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Sources

Comparative

Comparative Reactivity Guide: 2-(2-Aminophenyl)sulfanylethanol vs. 2-(2-Aminophenoxy)ethanol

Executive Summary In the realm of medicinal chemistry and drug development, 2-(2-aminophenyl)sulfanylethanol (the sulfur analogue) and 2-(2-aminophenoxy)ethanol (the oxygen analogue) serve as highly versatile, trifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and drug development, 2-(2-aminophenyl)sulfanylethanol (the sulfur analogue) and 2-(2-aminophenoxy)ethanol (the oxygen analogue) serve as highly versatile, trifunctional building blocks. While they differ structurally by only a single heteroatom, their reactivity profiles diverge significantly. This divergence is dictated by the Hard-Soft Acid-Base (HSAB) characteristics of the heteroatoms, their respective bond geometries, and their distinct electronic influences on the adjacent aniline ring.

This guide provides an objective, data-driven comparison of these two precursors, focusing on their utility in synthesizing privileged heterocyclic scaffolds (benzothiazines and benzoxazines) and their distinct behavior under oxidative and nucleophilic conditions.

Structural & Electronic Comparison

To predict and control the reactivity of these molecules, one must understand the fundamental electronic differences between the ether (-O-) and thioether (-S-) linkages positioned ortho to the aniline group.

  • Heteroatom Polarizability (HSAB Theory): Oxygen is a highly electronegative, "hard" base with tightly held lone pairs. In contrast, sulfur is a larger, highly polarizable "soft" base. This makes the sulfur atom in 2-(2-aminophenyl)sulfanylethanol a superior nucleophile for soft electrophiles (e.g., transition metal catalysts or alkyl halides) compared to its oxygen counterpart.

  • Electronic Effects on the Aniline Ring: The ether oxygen in 2-(2-aminophenoxy)ethanol exerts a strong electron-donating resonance effect (+M), which outweighs its inductive withdrawal (-I). This significantly increases the electron density on the aromatic ring and the amine nitrogen, making the amine a stronger nucleophile. The thioether group has a much weaker +M effect; consequently, the amine in the sulfur analogue is comparatively less nucleophilic.

  • Oxidation Susceptibility: The thioether linkage is highly susceptible to oxidation, readily forming sulfoxides and sulfones. The ether linkage is entirely resistant to standard oxidative conditions, meaning oxidation of the oxygen analogue will typically occur at the amine nitrogen instead.

ReactivityLogic Root Heteroatom Substitution (ortho to Aniline) O_Branch Oxygen (-O-) Root->O_Branch S_Branch Sulfur (-S-) Root->S_Branch O_Effect Strong +M, Strong -I Hard Nucleophile O_Branch->O_Effect S_Effect Weak +M, Weak -I Soft Nucleophile S_Branch->S_Effect O_Result Higher Amine Nucleophilicity Oxidation Resistant O_Effect->O_Result S_Result Lower Amine Nucleophilicity Easily Oxidized (Sulfoxide/Sulfone) S_Effect->S_Result

Caption: Electronic effects and reactivity logic for oxygen vs. sulfur analogues.

Comparative Reactivity: Key Pathways

Pathway A: Intramolecular Cyclization (Heterocycle Synthesis)

Both molecules are prime precursors for 3,4-dihydro-2H-1,4-benzoxazines and 3,4-dihydro-2H-1,4-benzothiazines . The cyclization is achieved by converting the terminal primary alcohol into a leaving group, followed by an intramolecular SN2 attack by the ortho-amine.

While the oxygen analogue features a more nucleophilic amine, the sulfur analogue often cyclizes with excellent kinetics due to the Thorpe-Ingold-like effect induced by sulfur's larger atomic radius. The smaller C-S-C bond angle (~103°) compared to the C-O-C angle (~118°) alters the conformational landscape of the ethyl chain, frequently bringing the activated electrophilic carbon into closer proximity to the nucleophilic nitrogen.

Cyclization cluster_O Oxygen Analogue Pathway cluster_S Sulfur Analogue Pathway O_SM 2-(2-Aminophenoxy)ethanol O_Act Activated Intermediate (-OTs / -OPPh3+) O_SM->O_Act Activation O_Prod 3,4-Dihydro-2H-1,4-benzoxazine O_Act->O_Prod Intramolecular SN2 S_SM 2-(2-Aminophenyl)sulfanylethanol S_Act Activated Intermediate (-OTs / -OPPh3+) S_SM->S_Act Activation S_Prod 3,4-Dihydro-2H-1,4-benzothiazine S_Act->S_Prod Intramolecular SN2

Caption: Intramolecular cyclization pathways for O- and S-analogues.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactivity metrics that dictate the behavior of these two analogues in synthetic workflows.

Property2-(2-Aminophenoxy)ethanol (O-Analogue)2-(2-Aminophenyl)sulfanylethanol (S-Analogue)
Heteroatom Oxygen (-O-)Sulfur (-S-)
Pauling Electronegativity 3.44 (Hard Base)2.58 (Soft Base)
Approx. Bond Angle (Ar-X-C) ~118°~103°
Amine Nucleophilicity High (Strong +M effect of O)Moderate (Weak +M effect of S)
Oxidation Susceptibility Resistant (Ether linkage stable)Highly Susceptible (Forms sulfoxide/sulfone)
Primary Cyclization Product 3,4-Dihydro-2H-1,4-benzoxazine3,4-Dihydro-2H-1,4-benzothiazine

Experimental Workflows & Protocols

To ensure high-fidelity results, the following protocols have been designed as self-validating systems, emphasizing the mechanistic causality behind each reagent choice.

Protocol 1: Mitsunobu-Promoted Intramolecular Cyclization

This protocol is applicable to both the S-analogue and the O-analogue for the synthesis of their respective heterocycles.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of the starting material and 1.2 mmol of triphenylphosphine (PPh3) in 10 mL of anhydrous THF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Dropwise add 1.2 mmol of diisopropyl azodicarboxylate (DIAD).

    • Causality: DIAD and PPh3 form a betaine intermediate that selectively activates the primary alcohol into an excellent phosphonium leaving group. This mild activation is chosen specifically to prevent unwanted electrophilic halogenation of the highly electron-rich aniline ring—a common, yield-destroying side reaction when using harsh reagents like SOCl2 or PBr3.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. The ortho-amine will act as an internal nucleophile, displacing the activated oxygen to form the 6-membered heterocycle.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete consumption of the highly polar starting material and the emergence of a less polar, UV-active spot confirms successful cyclization. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Chemoselective Oxidation of the S-Analogue to Sulfone

The sulfur analogue can be derivatized into a sulfone, a motif frequently utilized in combinatorial libraries to enhance biological activity .

  • Protection (Crucial Step): Pre-treat the S-analogue with Boc2O (1.1 eq) in DCM to yield the N-Boc protected intermediate.

    • Causality: The free aniline nitrogen is highly susceptible to N-oxidation by peroxy acids. Boc-protection reduces the electron density on the nitrogen, ensuring the oxidant is directed exclusively to the softer, more polarizable sulfur atom.

  • Oxidation: Dissolve 1.0 mmol of the N-Boc protected S-analogue in 10 mL of DCM. Cool to 0 °C and slowly add 2.2 mmol of m-chloroperoxybenzoic acid (mCPBA).

  • Reaction: Stir at room temperature for 2 hours. The sulfur atom undergoes stepwise oxidation first to the sulfoxide, then to the sulfone.

  • Self-Validation: Analyze the crude mixture via LC-MS. A mass shift of +32 Da relative to the protected starting material confirms the formation of the sulfone. Wash the organic layer with saturated NaHCO3 to remove m-chlorobenzoic acid byproducts prior to isolation.

References

  • Title: Syntheses of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds. Source: Chemical and Pharmaceutical Bulletin, 34(1), 140-149 (1986). URL: [Link]

  • Title: Liquid-Phase Parallel Synthesis of Combinatorial Libraries of Substituted 6-Carbamoyl-3,4-dihydro-2H-benzo[1,4]thiazines. Source: Journal of Combinatorial Chemistry, 8(4), 469-479 (2006). URL: [Link]

  • Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Source: Chemistry & Biology Interface, 7(1), 1-18 (2017). URL: [Link]

Validation

A Comparative Guide to the Synthesis of 2-(2-Aminophenyl)sulfanylethanol: Evaluating Established Protocols for Analogous Thioethers and a Proposed Route for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a critical endeavor. 2-(2-Aminophenyl)sulfanylethanol, a bifunctional molecule incorporating a nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a critical endeavor. 2-(2-Aminophenyl)sulfanylethanol, a bifunctional molecule incorporating a nucleophilic aromatic amine and a primary alcohol linked by a thioether, represents a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. However, a comprehensive review of the scientific literature reveals a scarcity of well-documented, reproducible protocols for the direct synthesis of this specific molecule.

This guide, therefore, takes a two-pronged approach. Firstly, it provides a detailed comparative analysis of established and reliable protocols for the synthesis of structurally analogous S-alkylated 2-aminothiophenols. By examining these related syntheses, we can derive crucial insights into the reaction mechanisms, optimal conditions, and potential challenges. Secondly, based on this comparative analysis and fundamental principles of organic chemistry, we propose a detailed, robust, and theoretically sound protocol for the synthesis of 2-(2-Aminophenyl)sulfanylethanol. This guide is intended to be a practical resource for researchers and professionals in drug development, offering both established methodologies for related compounds and a clear roadmap for the synthesis of this promising, yet underexplored, chemical entity.

The Strategic Importance of the 2-Aminophenyl Thioether Moiety

The 2-aminophenyl thioether scaffold is a cornerstone in the synthesis of numerous bioactive molecules. The presence of both a soft nucleophilic sulfur atom and a proximate amino group allows for a diverse range of subsequent chemical transformations. This structural motif is a key component in the synthesis of various pharmaceuticals, including antipsychotic agents and other central nervous system-targeting drugs. The addition of a hydroxyethyl group, as in our target molecule, introduces a further point of functionality, allowing for esterification, etherification, or oxidation, thereby expanding the accessible chemical space for drug design and optimization.

Comparative Analysis of Analogous S-Alkylation Protocols

The synthesis of 2-(2-Aminophenyl)sulfanylethanol can be logically approached via the S-alkylation of 2-aminothiophenol. While specific protocols for the reaction with 2-haloethanols are not readily found in peer-reviewed literature, numerous examples exist for the S-alkylation of 2-aminothiophenol with other electrophiles. Here, we compare two common and well-established approaches that provide a strong foundation for developing a protocol for our target molecule.

Table 1: Comparison of Analogous S-Alkylation Protocols for 2-Aminothiophenol

ParameterProtocol A: Alkylation with Alkyl Halide under Basic ConditionsProtocol B: Ring-Opening of Epoxides
Electrophile Alkyl halide (e.g., benzyl chloride, methyl iodide)Epoxide (e.g., propylene oxide, styrene oxide)
Reaction Principle Nucleophilic substitution (SN2)Nucleophilic ring-opening
Typical Base Sodium hydroxide, potassium carbonate, triethylamineOften not required, but can be catalyzed by acid or base
Typical Solvent Ethanol, methanol, acetonitrile, DMFEthanol, water, or neat
Reaction Temperature Room temperature to refluxRoom temperature to gentle heating
Reported Yields Generally high (80-95%)Variable, but often good to excellent (70-90%)
Key Advantages Wide availability of alkyl halides, straightforward procedure.Atom-economical, avoids the use of a leaving group.
Potential Challenges Potential for N-alkylation as a side reaction, over-alkylation.Regioselectivity of ring-opening with unsymmetrical epoxides.
Protocol A: S-Alkylation with Alkyl Halides under Basic Conditions

This is a classic and widely employed method for the formation of thioethers. The reaction proceeds via the deprotonation of the thiol group of 2-aminothiophenol by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired thioether.

Causality Behind Experimental Choices:

  • Base: A base is crucial to deprotonate the thiol (pKa ~8.3) to the more reactive thiolate. The choice of base can influence the reaction rate and selectivity. A strong base like sodium hydroxide ensures complete deprotonation, while a weaker base like potassium carbonate can offer milder conditions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions. However, protic solvents like ethanol are often sufficient and offer easier workup procedures.

  • Temperature: The reaction is often exothermic and can typically be run at room temperature. Heating may be required for less reactive alkyl halides.

Self-Validating System:

The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (2-aminothiophenol and the alkyl halide) and the appearance of the product spot. The final product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Protocol B: Thiol-Ene Reaction with Epoxides

The ring-opening of epoxides with thiols is another efficient method for the synthesis of β-hydroxy thioethers. In this reaction, the thiol acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a C-S bond and a hydroxyl group.

Causality Behind Experimental Choices:

  • Catalyst: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a Lewis or Brønsted acid or a base. A base will deprotonate the thiol to the more nucleophilic thiolate, while an acid will activate the epoxide by protonating the oxygen atom.

  • Solvent: Protic solvents like ethanol or water can participate in the reaction by protonating the oxygen of the epoxide, facilitating ring-opening.

  • Temperature: The reaction is typically conducted at or slightly above room temperature.

Self-Validating System:

Similar to Protocol A, the reaction can be monitored by TLC. The product, a β-hydroxy thioether, will have a distinct polarity compared to the starting materials. Spectroscopic analysis (NMR, IR, MS) will confirm the formation of the desired product, with characteristic signals for the newly formed hydroxyl group and the thioether linkage.

Proposed Synthesis of 2-(2-Aminophenyl)sulfanylethanol

Based on the principles outlined in the analogous protocols, we propose the following detailed procedure for the synthesis of 2-(2-Aminophenyl)sulfanylethanol. This protocol is designed to be robust, high-yielding, and readily adaptable in a standard laboratory setting.

Proposed Reaction Scheme

G reactant1 2-Aminothiophenol reagents NaOH, Ethanol reactant1->reagents reactant2 2-Chloroethanol reactant2->reagents product 2-(2-Aminophenyl)sulfanylethanol reagents->product

Caption: Proposed synthesis of 2-(2-Aminophenyl)sulfanylethanol.

Detailed Step-by-Step Methodology

Materials:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • 2-Chloroethanol (0.89 g, 11 mmol, 1.1 eq)

  • Sodium hydroxide (0.44 g, 11 mmol, 1.1 eq)

  • Ethanol (50 mL)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and ethanol (50 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.44 g, 11 mmol) in a minimal amount of deionized water and add it dropwise to the stirred solution of 2-aminothiophenol in ethanol at room temperature.

  • To this solution, add 2-chloroethanol (0.89 g, 11 mmol) dropwise over a period of 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-Aminophenyl)sulfanylethanol.

Troubleshooting and Optimization
  • Low Yield: If the yield is low, ensure that the 2-aminothiophenol is of high purity, as it can oxidize upon storage. The reaction can also be run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Side Products: The primary potential side product is the N-alkylated isomer. To favor S-alkylation, it is crucial to form the thiolate in situ before adding the electrophile. Using a weaker base or lower temperatures may also increase selectivity.

  • Alternative Electrophile: 2-Bromoethanol can be used as an alternative to 2-chloroethanol and may be more reactive, potentially allowing for shorter reaction times or lower temperatures.

Visualization of the Proposed Workflow

G start Start add_reagents 1. Add 2-aminothiophenol and ethanol to flask start->add_reagents add_base 2. Add aqueous NaOH dropwise add_reagents->add_base add_electrophile 3. Add 2-chloroethanol dropwise add_base->add_electrophile reflux 4. Reflux for 4-6 hours (Monitor by TLC) add_electrophile->reflux cool 5. Cool to room temperature reflux->cool concentrate 6. Remove ethanol (rotary evaporator) cool->concentrate extract 7. Aqueous workup and extraction with ethyl acetate concentrate->extract dry_concentrate 8. Dry organic layer and concentrate extract->dry_concentrate purify 9. Purify by column chromatography dry_concentrate->purify end End (Pure 2-(2-Aminophenyl)sulfanylethanol) purify->end

Caption: Experimental workflow for the proposed synthesis.

Conclusion

While the direct, published synthesis of 2-(2-Aminophenyl)sulfanylethanol remains elusive in readily accessible scientific literature, a robust and reliable synthetic route can be confidently proposed based on well-established chemical principles and analogous reactions. The S-alkylation of 2-aminothiophenol with 2-chloroethanol under basic conditions presents a logical and promising approach. This guide has provided a comparative analysis of related, established protocols to inform the design of this proposed synthesis. By offering a detailed, step-by-step methodology, along with insights into the rationale behind the experimental choices and potential troubleshooting strategies, we aim to empower researchers to successfully synthesize this valuable building block for the advancement of pharmaceutical and chemical research.

References

As this guide proposes a novel synthesis based on established principles rather than directly citing published protocols for the target molecule, the references below provide authoritative sources for the analogous reactions and general principles discussed.

  • General Procedures for S-Alkylation of Thiols

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: John Wiley & Sons
    • URL: [Link]

  • Synthesis and Reactions of 2-Aminothiophenol

    • Title: Studies on the Synthesis of 2-Aminothiophenol
    • Source: Indian Journal of Pharmaceutical Sciences
    • URL: [Link]

  • Ring-Opening of Epoxides by Nucleophiles

    • Title: Strategic Applications of Named Reactions in Organic Synthesis
    • Source: Elsevier
    • URL: [Link]

  • Applications of Thioethers in Medicinal Chemistry

    • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
    • Source: Current Topics in Medicinal Chemistry
    • URL: [Link]

Comparative

A Researcher's Guide to Validating Density Functional Theory (DFT) Models for 2-(2-Aminophenyl)sulfanylethanol

In the landscape of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for predicting molecular properties, offering a balance between accuracy and computational cost.[1] However, the reli...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for predicting molecular properties, offering a balance between accuracy and computational cost.[1] However, the reliability of DFT predictions is intrinsically tied to the selection of the computational model, particularly the exchange-correlation functional and the basis set. For novel or less-studied molecules like 2-(2-Aminophenyl)sulfanylethanol, a compound with potential applications in materials science and drug development, rigorous validation of the chosen DFT model against experimental data is not just recommended—it is a cornerstone of scientific integrity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate DFT models for 2-(2-Aminophenyl)sulfanylethanol. We will navigate the essential interplay between experimental characterization and computational prediction, ensuring that the theoretical models are firmly grounded in empirical reality.

The Imperative of Validation: Why Trust, But Verify?

The core principle of model validation lies in benchmarking computational results against reliable experimental data.[2] For 2-(2-Aminophenyl)sulfanylethanol, a molecule featuring a flexible ethanol chain, a nucleophilic amine, and a polarizable sulfur atom, the choice of DFT functional is critical. Functionals that perform well for one class of molecules may not be suitable for another. For instance, the presence of sulfur necessitates careful consideration of the basis set, often requiring the inclusion of polarization and diffuse functions for accurate descriptions of its electronic structure.[3][4]

This guide will focus on a comparative validation of three widely used DFT functionals:

  • B3LYP: A popular hybrid functional that has been a workhorse in computational chemistry for many years.[5][6]

  • M06-2X: A high-nonlocality functional known for its good performance with non-covalent interactions and thermochemistry.[7][8][9]

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.[10][11]

The validation process will be based on a suite of experimental techniques: single-crystal X-ray diffraction for structural analysis, and Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy for electronic and vibrational properties.

Part 1: The Experimental Benchmark - Acquiring the Ground Truth

Experimental Protocol: Synthesis and Crystallization

A plausible synthesis route for 2-(2-Aminophenyl)sulfanylethanol involves the reaction of 2-aminothiophenol with 2-bromoethanol in the presence of a base.

Step-by-Step Synthesis and Crystallization:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: Add an appropriate base (e.g., potassium carbonate or triethylamine) to the solution to deprotonate the thiol group.

  • Addition of 2-bromoethanol: Slowly add 2-bromoethanol to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product using column chromatography.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental Workflow for Spectroscopic Characterization

The following diagram outlines the workflow for obtaining the necessary experimental data for validation.

G cluster_exp Experimental Characterization synthesis Synthesis & Purification of 2-(2-Aminophenyl)sulfanylethanol xray Single-Crystal X-ray Diffraction synthesis->xray Single Crystals ftir FTIR Spectroscopy synthesis->ftir Purified Sample nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Purified Sample uvvis UV-Vis Spectroscopy synthesis->uvvis Purified Sample

Caption: Experimental workflow for obtaining benchmark data.

Part 2: The Computational Gauntlet - Predicting Molecular Properties

With the experimental data in hand (or a clear plan to obtain it), the next stage is to perform DFT calculations to predict the same properties.

Computational Protocol: Geometry Optimization and Property Calculations

The following protocol outlines the steps for the DFT calculations. This process should be repeated for each of the three selected functionals (B3LYP, M06-2X, and ωB97X-D).

Step-by-Step Computational Workflow:

  • Initial Structure: Build the initial 3D structure of 2-(2-Aminophenyl)sulfanylethanol using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints. A suitable basis set for this molecule, which contains a second-row element (sulfur), is a Pople-style basis set like 6-311+G(d,p) or a Dunning correlation-consistent basis set like aug-cc-pVTZ .[3][12] The choice should be consistent across all functionals for a fair comparison.

  • Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies for comparison with the experimental FTIR spectrum.[13]

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[14][15]

  • UV-Vis Spectrum Simulation: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[2][16]

Logical Workflow for DFT Model Validation

The diagram below illustrates the logical flow of the validation process, from the initial calculations to the final comparison.

G cluster_comp Computational Prediction cluster_val Validation dft_setup Select DFT Functionals (B3LYP, M06-2X, ωB97X-D) & Basis Set geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc GIAO NMR Calculation geom_opt->nmr_calc tddft_calc TD-DFT UV-Vis Calculation geom_opt->tddft_calc compare_geom Compare Bond Lengths & Angles (DFT vs. X-ray) geom_opt->compare_geom compare_ir Compare Vibrational Frequencies (DFT vs. FTIR) freq_calc->compare_ir compare_nmr Compare Chemical Shifts (DFT vs. NMR) nmr_calc->compare_nmr compare_uvvis Compare Absorption Maxima (TD-DFT vs. UV-Vis) tddft_calc->compare_uvvis exp_data Experimental Benchmark Data (X-ray, FTIR, NMR, UV-Vis) exp_data->compare_geom exp_data->compare_ir exp_data->compare_nmr exp_data->compare_uvvis

Caption: Logical workflow for DFT model validation.

Part 3: Data-Driven Comparison and Analysis

The final step is to systematically compare the predicted data with the experimental benchmarks. The results should be summarized in clear, comparative tables.

Structural Parameters: A Tale of Bond Lengths and Angles

A direct comparison of key bond lengths and angles from the optimized geometries with those obtained from single-crystal X-ray diffraction provides the most direct validation of the model's ability to reproduce the molecular structure.

Table 1: Comparison of Calculated and Experimental Geometric Parameters

ParameterExperimental (X-ray)B3LYPM06-2XωB97X-D
C-S Bond Length (Å)ValueValueValueValue
S-C(ethanol) Bond Length (Å)ValueValueValueValue
C-N Bond Length (Å)ValueValueValueValue
C-O Bond Length (Å)ValueValueValueValue
C-S-C Bond Angle (°)ValueValueValueValue
Dihedral Angle (°)ValueValueValueValue
RMSD (Å) -ValueValueValue

Note: RMSD (Root Mean Square Deviation) of atomic positions provides a quantitative measure of the overall structural agreement.

Vibrational Frequencies: The Molecular Symphony

The calculated vibrational frequencies, often scaled by an empirical factor to account for anharmonicity and basis set deficiencies, can be compared to the experimental FTIR spectrum. Key vibrational modes to compare include the N-H stretch, O-H stretch, C-H stretches, and the aromatic C=C bending modes.[17]

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (FTIR)B3LYP (Scaled)M06-2X (Scaled)ωB97X-D (Scaled)
N-H StretchValueValueValueValue
O-H StretchValueValueValueValue
Aromatic C-H StretchValueValueValueValue
Aliphatic C-H StretchValueValueValueValue
C=C Aromatic BendValueValueValueValue
Mean Absolute Error (cm⁻¹) -ValueValueValue
NMR Chemical Shifts: Probing the Electronic Environment

The calculated isotropic shielding constants are converted to chemical shifts for comparison with the experimental ¹H and ¹³C NMR spectra. This comparison assesses the model's ability to accurately describe the electronic environment around each nucleus.

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental (NMR)B3LYPM06-2XωB97X-D
C (Aromatic, S-bound)ValueValueValueValue
C (Aromatic, N-bound)ValueValueValueValue
C (Ethanol, S-bound)ValueValueValueValue
C (Ethanol, O-bound)ValueValueValueValue
Mean Absolute Error (ppm) -ValueValueValue
Electronic Transitions: The Colors of Computation

The predicted electronic transition energies (λmax) from TD-DFT calculations are compared with the absorption maxima from the experimental UV-Vis spectrum. This validates the model's description of the molecule's excited states.

Table 4: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (nm)

TransitionExperimental (UV-Vis)B3LYPM06-2XωB97X-D
π → πValueValueValueValue
n → πValueValueValueValue
Δλ (nm) for primary transition -ValueValueValue

Conclusion: An Informed Choice for Future Research

By systematically comparing the computational predictions of B3LYP, M06-2X, and ωB97X-D with robust experimental data, researchers can make an informed decision on the most suitable DFT model for 2-(2-Aminophenyl)sulfanylethanol. The functional that consistently provides the best agreement across all properties—structural, vibrational, and electronic—should be selected for further computational studies on this molecule and its derivatives. This rigorous validation process not only enhances the reliability of future predictions but also contributes to the broader understanding of the capabilities and limitations of different DFT methods for this class of compounds.

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Validation

Comparative Analysis of Leaving Groups in 2-(2-Aminophenyl)sulfanylethanol Substitution

Executive Summary 2-(2-Aminophenyl)sulfanylethanol (CAS: 77474-06-7) is a critical bifunctional scaffold in organic synthesis, widely utilized in the development of pharmacologically active heterocycles[1]. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Aminophenyl)sulfanylethanol (CAS: 77474-06-7) is a critical bifunctional scaffold in organic synthesis, widely utilized in the development of pharmacologically active heterocycles[1]. Structurally, it possesses both a highly nucleophilic primary aniline group and a terminal primary alcohol. The transformation of this hydroxyl group into a viable leaving group (LG) dictates the synthetic trajectory of the molecule. Depending on the leaving group's reactivity and the protection status of the amine, the substrate will either undergo a spontaneous intramolecular 6-exo-tet cyclization to form 3,4-dihydro-2H-1,4-benzothiazine derivatives[2], or participate in intermolecular substitution reactions.

This guide provides an objective, data-driven comparison of various leaving groups (sulfonates, halides, and triflates) to help researchers select the optimal activation strategy for their specific synthetic workflows[3][4].

Mechanistic Overview & Pathway Divergence

The causality of the reaction pathway is governed by the inherent nucleophilicity of the unprotected aniline nitrogen. When the terminal hydroxyl group is converted into a good leaving group, the adjacent β -carbon becomes highly electrophilic. Because the nitrogen atom is perfectly positioned to form a stable six-membered ring, the activation energy for intramolecular attack is exceptionally low[2].

If the target is a linear derivative via intermolecular substitution, the aniline must be protected (e.g., via N-Boc or N-Ac) to quench its nucleophilicity prior to hydroxyl activation.

G A 2-(2-Aminophenyl)sulfanylethanol (Substrate) B Hydroxyl Activation (Formation of LG) A->B Reagents (MsCl, SOCl2, etc.) C Free Amine (Spontaneous Cyclization) B->C No Protecting Group D Protected Amine (Stable Intermediate) B->D N-Boc / N-Ac E 3,4-dihydro-2H-1,4-benzothiazine (Target Heterocycle) C->E Intramolecular Nucleophilic Attack F Intermolecular Substitution (Target Derivative) D->F External Nucleophile

Divergent pathways of 2-(2-aminophenyl)sulfanylethanol based on amine protection and LG.

Comparative Analysis of Leaving Groups

Sulfonate Esters: Mesylate (-OMs) and Tosylate (-OTs)
  • Mechanism & Causality: Sulfonates are generated by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., Triethylamine). The resulting sulfonate anion is highly resonance-stabilized, making it an exceptional leaving group.

  • Performance: Mesylation at 0 °C yields an intermediate that rapidly cyclizes upon warming to room temperature. This makes sulfonates the premier choice for one-pot cyclization workflows . Tosylates are slightly bulkier, offering a marginal reduction in cyclization rate, but both generally preclude the isolation of the linear intermediate when the amine is free[2].

Halides: Chloride (-Cl) and Bromide (-Br)
  • Mechanism & Causality: Chlorination is typically achieved using Thionyl Chloride ( SOCl2​ ), while bromination utilizes Phosphorus Tribromide ( PBr3​ ) or Appel conditions ( CBr4​/PPh3​ ).

  • Performance: The chloride ion is a relatively poor leaving group compared to sulfonates. Consequently, the 2-(2-aminophenylthio)ethyl chloride intermediate is surprisingly stable at room temperature. To drive cyclization, researchers must apply heat or utilize a Finkelstein reaction (adding NaI ) to swap the chloride for a more reactive iodide in situ[2]. Conversely, bromides are highly reactive and parallel mesylates in their propensity for spontaneous, exothermic cyclization.

Triflates (-OTf)
  • Mechanism & Causality: Formed using Triflic Anhydride ( Tf2​O ), the trifluoromethanesulfonate is a "super" leaving group due to the extreme electron-withdrawing nature of the CF3​ group.

  • Performance: For this specific bifunctional substrate, triflates are generally too reactive . The activation barrier for substitution drops so low that uncontrolled intermolecular oligomerization outcompetes the desired 6-exo-tet cyclization, leading to complex polymeric mixtures and poor yields.

Quantitative Data & Experimental Metrics

The following table summarizes the performance of each leaving group when applied to the unprotected 2-(2-aminophenyl)sulfanylethanol substrate.

Leaving Group (LG)Activation ReagentRelative LG AbilityIntermediate Stability (Free Amine)Optimal ApplicationTypical Cyclization Yield
Chloride (-Cl) SOCl2​ LowHigh (Requires heat/catalyst)Intermolecular Sub.40–60% (Requires NaI )
Bromide (-Br) PBr3​ / CBr4​ HighLow (Cyclizes at RT)One-pot Cyclization75–85%
Mesylate (-OMs) MsCl, Et3​N Very HighVery Low (Cyclizes > 0 °C)One-pot Cyclization85–95%
Tosylate (-OTs) TsCl, PyridineHighLow (Cyclizes at RT)One-pot Cyclization80–90%
Triflate (-OTf) Tf2​O , BaseExtremeUnstable (Oligomerizes)Not Recommended< 20% (Polymerization)

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols integrate mechanistic causality directly into the methodology.

Protocol A: One-Pot Mesylation and Cyclization to 3,4-dihydro-2H-1,4-benzothiazine

This protocol leverages the high reactivity of the mesylate leaving group to achieve a seamless one-pot heterocyclization[3].

  • Substrate Dissolution: Dissolve 2-(2-aminophenyl)sulfanylethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions strictly prevent the competitive hydrolysis of the highly electrophilic methanesulfonyl chloride.

  • Base Addition: Add Triethylamine ( Et3​N ) (2.5 eq) and cool the reaction flask to 0 °C using an ice bath.

    • Causality: Et3​N acts as an acid scavenger for the HCl generated during mesylation. Crucially, neutralizing the acid prevents the protonation of the aniline nitrogen, ensuring it remains a potent nucleophile for the subsequent ring closure.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 10 minutes.

    • Causality: Controlled addition manages the exothermic formation of the mesylate ester, preventing localized heating that could trigger premature, uncontrolled reactions.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Causality: Warming provides the necessary kinetic energy to overcome the activation barrier for the 6-exo-tet intramolecular attack. The aniline nitrogen displaces the mesylate, forming the thiazine ring.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 3,4-dihydro-2H-1,4-benzothiazine.

W Step1 Step 1: Preparation Dissolve substrate in dry DCM Cool to 0 °C Step2 Step 2: Base Addition Add 2.5 eq Et3N (Maintains nucleophilicity) Step1->Step2 Step3 Step 3: Activation Dropwise MsCl (1.1 eq) (Forms Mesylate LG) Step2->Step3 Step4 Step 4: Cyclization Warm to RT for 4h (6-exo-tet ring closure) Step3->Step4 Step5 Step 5: Isolation NaHCO3 wash, extract, dry, and concentrate Step4->Step5

Workflow for the one-pot mesylation and cyclization of 2-(2-aminophenyl)sulfanylethanol.

Protocol B: Chlorination for Stable Intermediate Isolation

If the synthetic goal requires delaying the cyclization or performing an intermolecular substitution (assuming prior amine protection), the chloride leaving group provides the necessary stability[2].

  • Activation: Dissolve the N-protected 2-(2-aminophenyl)sulfanylethanol in anhydrous DCM at 0 °C. Slowly add Thionyl Chloride ( SOCl2​ ) (1.5 eq).

    • Causality: SOCl2​ converts the alcohol to a chlorosulfite intermediate, which collapses to yield the alkyl chloride and SO2​ gas.

  • Isolation: Stir at room temperature for 2 hours. Carefully quench with ice water, extract with DCM, dry, and concentrate. The resulting chloride is highly stable and can be stored or subjected to column chromatography without spontaneous degradation.

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